molecular formula C17H16N2 B13978157 1-Ethyl-4,5-diphenyl-1h-imidazole CAS No. 1632-82-2

1-Ethyl-4,5-diphenyl-1h-imidazole

Cat. No.: B13978157
CAS No.: 1632-82-2
M. Wt: 248.32 g/mol
InChI Key: USAZIWXOIGUZSS-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-diphenyl-1h-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and phenyl groups at the fourth and fifth positions. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,5-diphenyl-1h-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of anilines, formaldehyde, and benzil monooxime, followed by rearrangement under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-diphenyl-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include dimethyldioxirane and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazolones, and other derivatives with modified functional groups.

Scientific Research Applications

1-Ethyl-4,5-diphenyl-1h-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4,5-diphenyl-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

  • 1-Phenyl-4,5-diphenyl-1h-imidazole
  • 1-Methyl-4,5-diphenyl-1h-imidazole
  • 1-Benzyl-4,5-diphenyl-1h-imidazole

Comparison: 1-Ethyl-4,5-diphenyl-1h-imidazole is unique due to the presence of the ethyl group at the first position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it suitable for specific applications .

Properties

CAS No.

1632-82-2

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1-ethyl-4,5-diphenylimidazole

InChI

InChI=1S/C17H16N2/c1-2-19-13-18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

USAZIWXOIGUZSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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